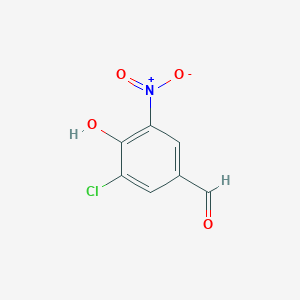

3-Chloro-4-hydroxy-5-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDACEQOAJDMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Chloro 4 Hydroxy 5 Nitrobenzaldehyde

Classical Synthetic Approaches to Halogenated and Nitrated Hydroxybenzaldehydes

Traditional synthetic routes to compounds like 3-Chloro-4-hydroxy-5-nitrobenzaldehyde rely on well-established electrophilic aromatic substitution reactions. These methods, while effective, often involve stoichiometric reagents and multiple discrete steps of halogenation, nitration, and formylation.

Directed Halogenation Strategies on 4-Hydroxybenzaldehyde (B117250) Precursors

The synthesis often commences with the chlorination of a 4-hydroxybenzaldehyde precursor. The hydroxyl group of the phenol (B47542) is a potent activating group and directs electrophiles to the ortho and para positions. wikipedia.org Since the para position is occupied by the aldehyde group, electrophilic substitution is guided to the positions ortho to the hydroxyl group (positions 3 and 5).

A common strategy involves the direct chlorination of 4-hydroxybenzaldehyde. For instance, treating p-hydroxybenzaldehyde with chlorine gas can yield 3-chloro-4-hydroxybenzaldehyde (B1581250) as a key intermediate. The reaction's regioselectivity is dictated by the powerful directing effect of the hydroxyl group, which overrides the meta-directing nature of the aldehyde.

| Reaction | Reagents | Solvent | Conditions | Product |

| Chlorination | 4-hydroxybenzaldehyde, Cl₂ | Varies | - | 3-chloro-4-hydroxybenzaldehyde |

This table presents a generalized summary of the directed halogenation step.

Nitration Procedures for Substituted Hydroxybenzaldehydes

Following halogenation, the next critical step is the introduction of a nitro group onto the 3-chloro-4-hydroxybenzaldehyde intermediate. The regiochemical outcome of this nitration is governed by the combined directing effects of the substituents already present on the aromatic ring. The hydroxyl group is strongly activating and ortho, para-directing, while the chloro and aldehyde groups are deactivating.

The powerful ortho-directing influence of the hydroxyl group preferentially guides the incoming electrophile (the nitronium ion, NO₂⁺) to the vacant position 5. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. A closely related reaction, the nitration of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) using fuming nitric acid in dichloromethane, successfully yields the 5-nitro derivative, demonstrating the feasibility and regioselectivity of this transformation.

| Reaction | Starting Material | Reagents | Solvent | Conditions | Product |

| Nitration | 3-chloro-4-hydroxybenzaldehyde | HNO₃ / H₂SO₄ | Dichloromethane | 5-10 °C | This compound |

This table outlines typical conditions for the nitration of the chlorinated intermediate, with specific parameters adaptable based on substrate reactivity.

Multi-Step Synthesis from Related Aromatic Compounds

An alternative to functionalizing a pre-existing hydroxybenzaldehyde is to construct the target molecule from more basic aromatic precursors through a multi-step sequence. This approach offers flexibility in the order of substituent introduction. For example, a synthesis could begin with a compound like 3,4-dichloronitrobenzene. nih.gov A plausible synthetic pathway might involve:

Nucleophilic Aromatic Substitution: Replacing one of the chloro groups with a hydroxyl or methoxy (B1213986) group.

Reduction: Converting the nitro group to an amine.

Sandmeyer Reaction: Transforming the amine into a nitrile, which can then be hydrolyzed and reduced to an aldehyde.

Nitration/Chlorination: Introducing the final substituent at the appropriate stage, depending on the directing effects of the intermediates.

Such multi-step syntheses allow for the strategic assembly of the molecule, navigating complex regioselectivity challenges by introducing functional groups in a controlled order. researchgate.net

Novel Catalytic Approaches in this compound Production

Modern synthetic chemistry is increasingly focused on developing more efficient and sustainable methods through catalysis. These novel approaches aim to reduce waste, improve atom economy, and potentially streamline multi-step processes for producing highly substituted aromatics like this compound.

Transition Metal-Catalyzed Functionalization

Transition metal catalysis offers powerful tools for C-H functionalization, providing an alternative to classical electrophilic aromatic substitution. nih.gov While direct catalytic synthesis of this compound is not widely documented, related catalytic transformations highlight potential pathways.

For instance, transition-metal catalysts are effective in the selective oxidation of p-cresol (B1678582) derivatives to the corresponding 4-hydroxybenzaldehydes. organic-chemistry.org Catalytic systems based on cobalt, or bimetallic copper-manganese (B8546573) oxides, have demonstrated high conversion and selectivity for this transformation using molecular oxygen as the oxidant. wikipedia.orgmasterorganicchemistry.com Incorporating such a catalytic step could form part of a greener multi-step synthesis of the target molecule. Furthermore, rhodium-catalyzed reactions have been shown to efficiently functionalize C-H bonds in benzaldehyde (B42025) derivatives, suggesting that catalytic methods could be employed to introduce the chloro or other functional groups directly onto a pre-formed aromatic aldehyde scaffold. nih.gov

Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, represents a metal-free approach to synthesis that is gaining significant traction. While specific organocatalytic routes to this compound are still an emerging area, the principles of organocatalysis can be applied to key steps in its synthesis.

For example, direct and enantioselective organocatalytic α-chlorination of aliphatic aldehydes has been successfully developed using enamine catalysis. masterorganicchemistry.com Although this applies to the alpha-position of the aldehyde itself rather than the aromatic ring, it showcases the potential of organocatalysis in chlorination reactions. More relevantly, research into organocatalytic electrophilic aromatic substitution is expanding. Future developments could lead to metal-free catalysts for the direct, regioselective chlorination or nitration of phenolic compounds, offering a more sustainable alternative to traditional methods that rely on strong acids and stoichiometric reagents. The development of organocatalysts for these specific aromatic substitutions remains an active field of research.

Biocatalytic Transformations

The application of biocatalysis in the synthesis of substituted benzaldehydes is a growing field of interest, although specific enzymatic routes for this compound are not yet extensively documented in publicly available research. However, general enzymatic transformations applicable to aldehyde synthesis offer potential pathways that could be adapted for this specific compound.

Enzymes such as oxidoreductases, transaminases, and carboxylic acid reductases (CARs) are instrumental in the broader synthesis of aromatic aldehydes. nih.gov For instance, alcohol dehydrogenases (ADHs) can catalyze the oxidation of corresponding benzyl (B1604629) alcohols to produce benzaldehydes, a process that has been shown to achieve high conversion rates for various substituted benzyl alcohols. nih.gov Similarly, transaminases (TAs) have demonstrated high efficiency in producing aromatic aldehydes from their corresponding amines, with excellent yields and purity. nih.gov

Carboxylic acid reductases (CARs) offer a direct route to aldehydes from carboxylic acids, a transformation that is challenging via traditional chemical methods without over-reduction. nih.gov The successful application of these biocatalysts would hinge on the substrate specificity of the enzymes and their tolerance for the chloro, hydroxyl, and nitro functional groups present on the aromatic ring. Engineering enzymes through directed evolution could potentially tailor their active sites to accommodate the specific structure of a precursor to this compound, thereby enabling a highly selective and efficient biocatalytic route.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount for developing sustainable synthetic processes. For this compound, this involves focusing on solvent choice, atom economy, and the use of sustainable reagents.

A key objective in green synthesis is the reduction or elimination of hazardous organic solvents. Research into related syntheses has demonstrated the feasibility of conducting reactions in greener media or without any solvent at all. For example, some multi-component reactions for synthesizing heterocyclic compounds have been successfully performed in water, which is a non-toxic and environmentally benign solvent. Patents for related compounds describe processes where the reaction can be carried out in water, rendering an organic solvent unnecessary. google.comgoogle.com Another approach involves conducting reactions neat (in the absence of a solvent), which has been shown to be effective for certain catalytic processes involving substituted arenes, thereby simplifying workup and reducing solvent waste. core.ac.uk

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with poor atom economy generate significant waste. In the synthesis of halogenated aromatic compounds, for instance, traditional methods can have low atom economy. nih.gov

A more efficient and sustainable approach involves the use of reagents that maximize atom incorporation. For example, in a related synthesis, the iodination of salicylic (B10762653) acid was achieved with high (95%) yield and excellent atom economy by using iodine in the presence of hydrogen peroxide as an oxidizing agent. nih.gov The by-product in this case is water, which is environmentally harmless. Applying similar principles to the chlorination and nitration steps for this compound could significantly reduce waste generation. Sustainable protocols for halodecarboxylation that emphasize atom economy have also been developed, highlighting the importance of this metric in modern organic synthesis. rsc.org

The choice of reagents and catalysts plays a crucial role in the sustainability of a synthesis. Ideal reagents are non-toxic, efficient, and preferably recyclable. In the synthesis of a related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), zinc chloride was used as a Lewis acid catalyst. google.comgoogle.com A significant advantage of this process is that the zinc chloride can be recovered from the filtrate by evaporation and potentially reused, minimizing waste and reducing costs. google.comgoogle.com

Furthermore, the selection of oxidizing and nitrating agents is critical. As mentioned, hydrogen peroxide is a green oxidizing agent. nih.gov For nitration, traditional methods often use a mixture of nitric acid and sulfuric acid, which is highly corrosive and generates significant acidic waste. While specific green nitration methods for 4-hydroxybenzaldehyde derivatives are still under investigation, research into cleaner nitration technologies is an active area of green chemistry.

Process Optimization and Yield Enhancement Studies

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring process safety and cost-effectiveness. This involves systematic screening of various parameters and analyzing the reaction kinetics.

The optimization of a chemical process involves a detailed study of how different variables affect the reaction outcome. For the synthesis of related substituted nitrobenzaldehydes, several parameters have been systematically optimized. These include the ratio of reactants, the concentration of catalysts and reagents, the reaction temperature, and the reaction time.

A patent for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde from an alkoxy precursor provides a clear example of such optimization. google.comgoogle.com The study screened the amounts of zinc chloride and hydrochloric acid, as well as the reaction temperature, to find the most efficient conditions. The findings from this process optimization are summarized in the table below.

| Parameter | Preferred Range | Most Preferred Range |

|---|---|---|

| Amount of Zinc Chloride (kg per kg of starting material) | 1.5 - 25 kg | 2.5 - 4 kg |

| Amount of Hydrochloric Acid (L per kg of Zinc Chloride) | 0.17 - 0.6 L | 0.22 - 0.4 L |

| Concentration of Hydrochloric Acid | 10% - 40% | 20% - 38% |

| Reaction Temperature | 70°C - 130°C | 80°C - 110°C |

This table presents optimized reaction conditions for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde, a structurally related compound, illustrating the parameters typically screened in process optimization studies. google.comgoogle.com

By systematically varying these conditions, researchers can identify an optimal window that provides high yield and purity while minimizing side reactions and energy consumption. Kinetic analysis, which studies the rate of the reaction, further informs this optimization by revealing the reaction mechanism and identifying rate-limiting steps. Such detailed studies are crucial for scaling up the synthesis from a laboratory setting to industrial production.

Purity Enhancement Techniques for Synthetic Products

The isolation and purification of this compound from the reaction mixture are critical for obtaining a product with the high purity required for subsequent applications. The crude product of nitration reactions often contains unreacted starting materials, positional isomers, and other byproducts. Several techniques can be employed to enhance the purity of the final product.

Recrystallization Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial, where the desired compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For compounds structurally similar to this compound, such as 3,4-dihydroxy-5-nitrobenzaldehyde, toluene (B28343) has been successfully used as a recrystallization solvent. google.comgoogle.com The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by filtration (if insoluble impurities are present) and slow cooling to induce the formation of pure crystals. The addition of activated carbon during this process can help remove colored impurities. google.comgoogle.com

Liquid-Liquid Extraction Extraction techniques can be utilized to separate the product based on its solubility and acid-base properties. A common method for purifying aldehydes involves the use of a sodium bisulfite solution. nih.gov Aldehydes react with sodium bisulfite to form water-soluble adducts, which can be extracted into the aqueous phase, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated from the aqueous layer by treatment with an acid or base. nih.gov This method is particularly effective for separating aldehydes from other organic components with similar boiling points or polarities. nih.gov

Chromatography Column chromatography is a highly effective method for separating compounds with high resolution. In this technique, the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase. While effective, this method is often more suitable for smaller-scale laboratory purifications due to the cost and volume of materials required. acs.orgresearchgate.net

Emulsion-Based Purification A specialized technique for purifying crude nitrobenzaldehydes involves treatment with water and an emulsifier. This process can effectively remove unwanted positional isomers by creating an emulsion where the impurities are separated from the desired product. google.com The purification is carried out by mixing the crude product with a significant volume of water and a small percentage of an emulsifier at a controlled temperature and pH. google.com

A summary of these techniques is presented in the table below.

Table 1: Purity Enhancement Techniques

| Purification Method | Principle of Separation | Key Process Steps | Suitability |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | 1. Dissolve crude product in a minimal amount of hot solvent.2. Filter hot solution to remove insoluble impurities.3. Cool the solution slowly to induce crystallization.4. Isolate pure crystals by filtration. | High-purity solid products; scalable. |

| Bisulfite Extraction | Reversible formation of a water-soluble bisulfite adduct with the aldehyde group. | 1. Dissolve mixture in a water-miscible organic solvent.2. Add saturated aqueous sodium bisulfite and shake.3. Add an immiscible organic solvent to separate layers.4. Isolate the aqueous layer containing the adduct.5. Regenerate the aldehyde by adding acid or base. | Selective removal of aldehydes from mixtures. nih.gov |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase from a liquid mobile phase. | 1. Prepare a column with a stationary phase (e.g., silica gel).2. Load the crude product onto the column.3. Elute with a suitable solvent system.4. Collect fractions and combine those containing the pure product. | High-purity separation; ideal for small-scale and complex mixtures. acs.orgresearchgate.net |

| Emulsion-Based Washing | Separation of isomers based on their behavior in a water-emulsifier system. | 1. Mix crude nitrobenzaldehyde with water and an emulsifier.2. Control temperature and pH to form an emulsion.3. Separate the purified product from the aqueous phase containing impurities. | Purification of nitrobenzaldehydes from positional isomers. google.com |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory bench scale to a larger pilot or production scale introduces significant challenges, particularly concerning safety, reaction control, and product consistency. Nitration reactions are notoriously hazardous due to their highly exothermic nature, which can lead to thermal runaway if not properly managed. acs.org

Thermal Management The control of the reaction temperature is the most critical factor in scaling up nitration processes. researchgate.net Aromatic nitrations are highly exothermic, and an uncontrolled increase in temperature can lead to a dangerous acceleration of the reaction rate, vigorous decomposition of the nitrating mixture, and the formation of undesirable byproducts, including poly-nitro compounds. acs.org On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Therefore, robust cooling systems and careful monitoring of the internal temperature are essential. The rate of addition of the nitrating agent (e.g., nitric acid) must be carefully controlled to match the cooling capacity of the reactor, preventing heat accumulation. researchgate.net

Mixing and Mass Transfer Efficient mixing is crucial to ensure a homogeneous reaction mixture, uniform temperature distribution, and consistent reaction rates. Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, increasing the risk of runaway reactions. scribd.com Furthermore, if the reaction involves multiple phases, efficient stirring is necessary to maximize the interfacial area for mass transfer between the phases. The choice of reactor and agitator design is a key consideration for ensuring effective mixing at a larger scale.

The following table compares key aspects of batch versus continuous flow synthesis for a nitration process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitration

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. acs.org | Inherently safer due to small reactor volumes and superior temperature control. ewadirect.com |

| Heat Transfer | Less efficient, limited by the reactor's surface-area-to-volume ratio. researchgate.net | Highly efficient due to the high surface-area-to-volume ratio of microchannels. acs.org |

| Process Control | Challenging to maintain uniform temperature and concentration. | Precise control over temperature, pressure, flow rate, and residence time. ewadirect.com |

| Scalability | Scale-up is complex and often requires significant process redesign. scribd.com | Straightforward scale-up by operating for longer durations or using multiple reactors in parallel ("numbering-up"). researchgate.net |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and yield due to stable operating conditions. acs.org |

| Reaction Time | Typically longer reaction times, including heating and cooling phases. | Significantly shorter reaction times (seconds to minutes) due to enhanced heat and mass transfer. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dihydroxy-5-nitrobenzaldehyde |

| Toluene |

| Sodium bisulfite |

| Nitric acid |

| Sulfuric acid |

| 3-ethoxy-4-hydroxybenzaldehyde |

| 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) |

Reactivity and Derivatization Chemistry of 3 Chloro 4 Hydroxy 5 Nitrobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site for a range of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic attack. This reactivity is fundamental to the formation of hydrazones and Schiff bases, which are compounds containing a carbon-nitrogen double bond.

Hydrazone Formation: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde reacts with hydrazides, such as 3-chlorobenzohydrazide, to form hydrazones. nih.gov This condensation reaction typically occurs in a suitable solvent like methanol (B129727) and involves the elimination of a water molecule. nih.gov The resulting hydrazone, for instance, 3-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, possesses a C=N-NH-C=O linkage. nih.gov Studies on similar compounds, like 4-hydroxy-3-nitrobenzaldehyde, have shown that they can be used to synthesize a series of hydrazone derivatives with potential biological activities. vjs.ac.vn

Schiff Base Formation: Similarly, the reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). This reaction is analogous to hydrazone formation and involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. For example, the closely related 4-hydroxy-3-methoxy-5-nitrobenzaldehyde readily reacts with various haloanilines in the presence of a catalytic amount of acetic acid to yield the corresponding Schiff bases. jocpr.comjocpr.com This suggests that this compound would react in a similar fashion with a wide range of primary amines to produce diverse Schiff base derivatives. These reactions are significant as Schiff bases are important intermediates in organic synthesis and are known to form stable complexes with transition metals. semanticscholar.orgnih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Product Type | Reference |

|---|---|---|

| Hydrazides | Hydrazones | nih.govvjs.ac.vn |

| Primary Amines | Schiff Bases | jocpr.comjocpr.comsemanticscholar.org |

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, a compound with two electron-withdrawing groups attached to a CH₂ group. While specific studies on this compound are not widely documented, its structural analogues, such as 4-nitrobenzaldehyde (B150856) and 4-hydroxybenzaldehyde (B117250), readily undergo Knoevenagel condensation with compounds like malononitrile (B47326) and cyanoacetamide. banglajol.inforesearchgate.net These reactions are often catalyzed by weak bases and can be promoted by methods such as microwave irradiation. banglajol.info The presence of the electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the aldehyde carbon, thus facilitating this type of condensation to form substituted olefins. banglajol.info

Aldol Condensation: The Aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. byjus.comscribd.com For an aromatic aldehyde like this compound, which lacks α-hydrogens, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with another enolizable carbonyl compound. scribd.com For instance, 3-nitrobenzaldehyde (B41214) reacts with acetophenone (B1666503) in the presence of a base to form 3-nitrochalcone, an α,β-unsaturated ketone. scribd.com It is therefore anticipated that this compound would react similarly with ketones or other aldehydes that possess α-hydrogens.

Table 2: Condensation Reactions of Substituted Benzaldehydes

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|

| Knoevenagel | Substituted Benzaldehyde (B42025) | Active Methylene Compound | Substituted Olefin |

| Aldol (Claisen-Schmidt) | Substituted Benzaldehyde | Enolizable Aldehyde/Ketone | α,β-Unsaturated Carbonyl |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This is a common transformation in organic synthesis. Vigorous oxidation of benzaldehydes can yield benzoic acid derivatives. learncbse.in For example, the oxidation of the related compound 3-methyl-4-nitrophenol (B363926) can lead to the formation of a carboxylic acid derivative under certain conditions. semanticscholar.org It is therefore highly probable that this compound can be oxidized to 3-chloro-4-hydroxy-5-nitrobenzoic acid using standard oxidizing agents.

Conversely, the aldehyde group can be reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into (3-chloro-4-hydroxy-5-nitrophenyl)methanol. It is important to note that the choice of reducing agent is crucial, as stronger reducing agents might also reduce the nitro group. learncbse.in

Transformations of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive site in the molecule, allowing for the synthesis of ethers and esters.

Etherification: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. For instance, the related compound 3-chloro-4-hydroxybenzaldehyde (B1581250) can be treated with allyl bromide to protect the phenolic hydroxyl group, forming an allyloxy derivative. guidechem.com This indicates that this compound can undergo similar etherification reactions with various alkylating agents to produce a range of ether derivatives.

Activation for Further Substitution (e.g., Triflation)

The resulting aryl triflate is an excellent leaving group, enabling a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Sonogashira couplings. This two-step sequence of triflation followed by cross-coupling allows for the introduction of a wide range of substituents at the 4-position of the benzene (B151609) ring, further expanding the synthetic utility of the parent molecule.

Table 1: Representative Triflation Reaction Conditions for Phenolic Aldehydes

| Starting Material | Reagents | Solvent | Temperature | Product |

| Substituted 4-hydroxybenzaldehyde | Triflic anhydride (B1165640), Pyridine (B92270) | Dichloromethane | 0 °C to rt | Corresponding Aryl Triflate |

| Vanillin (B372448) derivative | Triflic anhydride, Triethylamine (B128534) | Dichloromethane | 0 °C to rt | Corresponding Aryl Triflate |

Note: This table is illustrative and based on general procedures for the triflation of substituted phenols.

Complexation with Metal Ions (e.g., Schiff Base Complexes)

The aldehyde functionality of this compound is a versatile handle for the synthesis of Schiff bases and their corresponding metal complexes. The reaction of the aldehyde with primary amines leads to the formation of an imine or azomethine group (-C=N-). The presence of the ortho-hydroxyl group allows the resulting Schiff base to act as a bidentate ligand, capable of coordinating with a variety of transition metal ions to form stable chelate complexes.

While direct studies on the Schiff base complexes of this compound are limited, extensive research on analogous compounds, such as those derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (nitrovanillin), demonstrates this reactivity. These Schiff base ligands, often synthesized through the condensation of the aldehyde with various amines (e.g., amino acids, substituted anilines), readily form complexes with metal ions like Cu(II), Ni(II), Co(II), and Zn(II). The resulting metal complexes often exhibit interesting photophysical, catalytic, and biological properties.

Table 2: Examples of Schiff Base Formation with Substituted Salicylaldehydes

| Aldehyde | Amine | Product |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Various haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol |

| Salicylaldehyde | Amino acids | N-salicylidene-amino acidato complexes |

Modifications of the Nitro Group

Selective Reduction to Amino Functionality

The nitro group of this compound can be selectively reduced to an amino group (-NH2), yielding 3-amino-5-chloro-4-hydroxybenzaldehyde. This transformation is a crucial step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid, are also effective. The key challenge in this transformation is to achieve selective reduction of the nitro group without affecting the aldehyde and chloro functionalities.

Table 3: Common Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Advantages |

| H2, Pd/C | Methanol or Ethanol, room temperature | Clean reaction, high yield |

| SnCl2·2H2O | Concentrated HCl, Ethanol | Mild conditions |

| Fe, CH3COOH | Acetic acid, elevated temperature | Inexpensive, effective |

Reactions Involving Nitrile Oxide Chemistry

While no specific examples of reactions involving nitrile oxide chemistry with this compound have been reported, the aldehyde group can be a precursor for the generation of a nitrile oxide. This can be achieved by converting the aldehyde to an oxime, followed by oxidation. The resulting nitrile oxide is a reactive 1,3-dipole that can undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. This synthetic strategy could potentially be applied to this compound to generate novel heterocyclic derivatives.

Halogen Atom Manipulation and Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, ortho and para to the chlorine atom, activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles. libretexts.org

The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org Common nucleophiles used in these reactions include alkoxides, phenoxides, and amines. The reaction conditions usually involve heating the substrate with the nucleophile in a polar aprotic solvent, often in the presence of a base. This reactivity provides a valuable method for introducing a diverse range of substituents at the 3-position of the benzaldehyde ring.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde |

| Aniline (B41778) (C6H5NH2) | 3-(Phenylamino)-4-hydroxy-5-nitrobenzaldehyde |

| Sodium phenoxide (NaOPh) | 3-Phenoxy-4-hydroxy-5-nitrobenzaldehyde |

Note: This table represents potential products based on the principles of SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Precursors

The chlorine atom on the aromatic ring of this compound and its precursors represents a key site for carbon-carbon bond formation via cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a powerful tool for this purpose. While direct Suzuki-Miyaura coupling on aryl chlorides can be challenging compared to bromides or iodides, advancements in catalyst systems have made these transformations more feasible.

In the context of precursors, a halogenated benzaldehyde can be coupled with various aryl or vinyl boronic acids to introduce new substituents. For instance, a general strategy involves reacting a dihalogenated precursor with an arylboronic acid. Under specific conditions, such as using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate, selective coupling can be achieved. nih.gov The reaction temperature can influence the degree of substitution; for example, reactions at room temperature may favor monosubstitution, while higher temperatures can lead to disubstitution. nih.gov This methodology allows for the synthesis of complex biaryl structures, where the aldehyde group remains available for further derivatization.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Halogenated Precursor | Boronic Acid | Catalyst | Product Type |

|---|---|---|---|

| Aryl Chloride/Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Biaryl Compound |

| Vinyl Halide | Arylboronic Acid | Pd(OAc)₂/Ligand | Styrene Derivative |

Multi-Component Reaction Pathways Utilizing this compound as a Building Block

The aldehyde functionality of this compound makes it an excellent electrophilic component in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. This approach offers significant advantages, including reduced reaction times, simplified work-up procedures, and increased molecular complexity in a single step.

The Biginelli and Hantzsch reactions are classic MCRs that utilize aldehydes to construct important six-membered heterocyclic rings.

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. When this compound is used as the aldehyde component, it leads to the formation of a DHPM with its substituted phenyl group at the 4-position of the pyrimidine (B1678525) ring. These reactions are typically acid-catalyzed. researchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.comresearchgate.net Utilizing this compound results in the formation of a 1,4-dihydropyridine (B1200194) derivative bearing the 3-chloro-4-hydroxy-5-nitrophenyl substituent at the 4-position. The reaction of nitrobenzaldehydes in this synthesis is well-documented. mdpi.comresearchgate.net

Table 2: Biginelli and Hantzsch Reactions with this compound

| Reaction | Key Reactants | Resulting Heterocycle |

|---|---|---|

| Biginelli | This compound, Ethyl Acetoacetate, Urea | 4-(3-Chloro-4-hydroxy-5-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Hantzsch | This compound, 2 eq. Ethyl Acetoacetate, Ammonia | Diethyl 4-(3-Chloro-4-hydroxy-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

This compound serves as a crucial starting material for a variety of other highly functionalized heterocyclic systems.

Azetidinones: 2-Azetidinones, also known as β-lactams, are four-membered cyclic amides. Their synthesis often involves the Staudinger cycloaddition. A common route begins with the condensation of this compound with a primary amine to form a Schiff base (imine). mdpi.com This intermediate then undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine to yield the corresponding 3-chloro-2-azetidinone derivative. mdpi.comresearchgate.netderpharmachemica.com

Pyrazolines: These five-membered heterocyclic compounds can be synthesized in a two-step process starting from this compound. First, a Claisen-Schmidt condensation with an acetophenone derivative in the presence of a base yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ijcmas.com Subsequent reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) leads to cyclization, affording a 2-pyrazoline (B94618) derivative. ijcmas.comorientjchem.orgscispace.com

Chromenes: Chromene scaffolds are present in many natural products and pharmacologically active compounds. They can be efficiently synthesized via one-pot MCRs. For example, the reaction of this compound, an active methylene compound such as malononitrile, and a phenolic component like 4-hydroxycoumarin (B602359) or dimedone, often in the presence of a catalyst, can yield highly substituted chromene derivatives. semanticscholar.orgjwent.netjwent.net The specific structure of the resulting chromene depends on the chosen reactants.

Table 3: Synthesis of Heterocycles from this compound

| Target Heterocycle | Key Reagents & Intermediates | General Product Structure |

|---|---|---|

| Azetidinone | 1. Primary Amine (forms Schiff Base) 2. Chloroacetyl Chloride, Triethylamine | 1-Aryl-3-chloro-4-(3-chloro-4-hydroxy-5-nitrophenyl)azetidin-2-one |

| Pyrazoline | 1. Acetophenone (forms Chalcone) 2. Hydrazine Hydrate | 5-(3-Chloro-4-hydroxy-5-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| Chromene | Malononitrile, 4-Hydroxycoumarin, Catalyst | 2-Amino-4-(3-chloro-4-hydroxy-5-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile |

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The synthesis of azetidinones from this compound provides a direct example of this reaction type.

As mentioned previously, the key step in forming the β-lactam ring is the reaction between a Schiff base (derived from the aldehyde) and chloroacetyl chloride. mdpi.comderpharmachemica.com This reaction proceeds via an in situ formation of a ketene (B1206846) from chloroacetyl chloride and a base. The subsequent reaction between the imine (C=N bond) and the ketene (C=C bond) is a concerted [2+2] cycloaddition, known as the Staudinger synthesis, which forms the four-membered azetidinone ring. This powerful reaction allows for the stereocontrolled synthesis of β-lactams, which are core structures in many antibiotic drugs.

Advanced Applications in Organic Synthesis and Material Science

A Fundamental Building Block for Complex Heterocyclic Scaffolds

The strategic placement of reactive sites on the 3-Chloro-4-hydroxy-5-nitrobenzaldehyde molecule allows for its elaboration into intricate heterocyclic systems. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The aldehyde group readily participates in condensation reactions, while the nitro and chloro substituents can be either retained in the final product or transformed to introduce further complexity.

Synthesis of Benzoxazole-Based Pyrazoline Derivatives

While direct literature specifically detailing the synthesis of benzoxazole-based pyrazoline derivatives from this compound is not abundant, the general synthetic strategies for pyrazolines strongly suggest its utility. The typical synthesis of pyrazolines involves the condensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine (B178648) derivative.

The initial step would be the synthesis of a chalcone (B49325), which is readily achieved through a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. In this context, this compound would serve as the aldehyde component. This chalcone intermediate, bearing the substituted phenyl ring from the starting aldehyde, can then undergo cyclization with a hydrazine to form the pyrazoline ring. The incorporation of a benzoxazole (B165842) moiety would likely involve starting with a benzoxazole-containing acetophenone or a post-synthetic modification of the resulting pyrazoline.

A plausible synthetic pathway is outlined below:

| Step | Reactants | Product | Reaction Type |

| 1 | This compound + Substituted Acetophenone | Chalcone | Claisen-Schmidt Condensation |

| 2 | Chalcone + Hydrazine derivative | Pyrazoline derivative | Cyclization |

Precursor for Advanced Azetidinone Compounds

Azetidinones, commonly known as β-lactams, are a cornerstone of antibiotic chemistry. The synthesis of these four-membered heterocyclic rings often proceeds through the Staudinger cycloaddition of a ketene (B1206846) and an imine (Schiff base). Aromatic aldehydes are pivotal in forming the prerequisite Schiff bases.

The synthesis of advanced azetidinone compounds from this compound would commence with the formation of a Schiff base. This is typically achieved by the condensation of the aldehyde with a primary amine. The resulting imine, which incorporates the 3-chloro-4-hydroxy-5-nitrophenyl group, can then be reacted with a ketene, often generated in situ from an acyl chloride and a tertiary base, to yield the azetidinone ring. The diverse range of commercially available primary amines and acyl chlorides allows for the generation of a large library of substituted azetidinones.

The general synthetic approach is as follows:

| Step | Reactants | Product | Reaction Type |

| 1 | This compound + Primary Amine | Schiff Base (Imine) | Condensation |

| 2 | Schiff Base + Acyl Chloride (in the presence of a base) | Azetidinone | [2+2] Cycloaddition |

Formation of Polyfunctionalized Chromene and Pyran Derivatives

Chromene and pyran derivatives are prevalent in natural products and exhibit a wide range of biological activities. Multi-component reactions are a powerful tool for the efficient synthesis of these polyfunctionalized heterocycles. A common strategy involves the reaction of an aromatic aldehyde, a C-H activated acidic compound (like malononitrile), and a 1,3-dicarbonyl compound or a phenol (B47542).

In this context, this compound can serve as the aldehyde component in a one-pot synthesis. For instance, the reaction of this compound, malononitrile (B47326), and a suitable phenol or 1,3-dicarbonyl compound, often in the presence of a basic catalyst, can lead to the formation of highly substituted chromene or pyran rings. The specific product formed depends on the nature of the other reactants.

A representative multi-component reaction is summarized below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Malononitrile | Phenol or 1,3-Dicarbonyl Compound | Polyfunctionalized Chromene or Pyran |

Role in Total Synthesis of Bioactive Molecules (as an Intermediate)

Beyond its use as a primary building block, this compound also plays a crucial role as an intermediate in the total synthesis of more complex bioactive molecules. Its functional groups can be manipulated through various chemical transformations to build up the desired molecular framework.

Intermediate for Catechol-Structured Compounds

Catechol moieties are found in a wide range of biologically active compounds, including neurotransmitters and pharmaceuticals. The structure of this compound, with its hydroxyl group and adjacent chloro and nitro substituents, makes it a potential precursor to catechol-structured compounds. While direct conversion of the chloro group to a hydroxyl group to form the catechol might be challenging, related transformations are documented. For instance, a patented method describes the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) from the related 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) through a dealkylation reaction. This suggests that with the appropriate synthetic methodology, the chloro and nitro groups on the ring could be manipulated or replaced to yield a catechol structure.

Precursor for Pharmaceutical Intermediates

The utility of this compound as a precursor for pharmaceutical intermediates is documented in patent literature. For example, it is listed as a starting material in the preparation of substituted phenylpropenylpyridine derivatives, which are of interest for their potential medical applications. google.com Furthermore, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a known intermediate in the synthesis of the Parkinson's disease drug, Entacapone. This highlights the potential of this compound and its derivatives to serve as key intermediates in the synthesis of commercially important pharmaceuticals. A patent for dihydropyrimidin-2(1H)-one compounds, which are S-nitrosoglutathione reductase (GSNOR) inhibitors, also utilizes this compound as a starting material. google.com

Design and Synthesis of Ligands and Catalysts

The chemical structure of this compound makes it an excellent starting material for the synthesis of specialized ligands, particularly Schiff bases. Schiff bases, characterized by the azomethine (-HC=N-) functional group, are formed through the condensation reaction of a primary amine with an aldehyde. The aldehyde group on this compound readily undergoes this reaction, allowing for the introduction of a wide variety of substituents by choosing different primary amines.

These Schiff base ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. The stability and properties of these metal complexes are influenced by the nature of the substituents on both the aldehyde and the amine precursors. The presence of the chloro, hydroxyl, and nitro groups on the benzaldehyde (B42025) ring system modulates the electronic properties of the resulting ligand, which in turn affects the catalytic activity and physical properties of the metal complex.

The synthesis process typically involves reacting this compound with a selected primary amine in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid. The mixture is usually heated under reflux to drive the condensation reaction to completion. The resulting Schiff base ligand can then be isolated and purified. Subsequently, the ligand is reacted with a metal salt (e.g., copper(II), nickel(II), cobalt(II) chlorides) to form the desired metal complex. These complexes have potential applications as catalysts in various organic transformations.

Table 1: Representative Schiff Base Synthesis from Benzaldehyde Derivatives

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Type | Metal Ion for Complexation | Potential Application |

| This compound | Various primary amines | Substituted N-(...-benzylidene)aniline | Cu(II), Ni(II), Co(II) | Catalysis, Material Science |

| 2-hydroxy-5-nitrobenzaldehyde | o-aminobenzenethiol | Tridentate ligand | Cu(II), Ag(I) | Coordination Chemistry |

| 4-nitro benzaldehyde | 5-chloro-2 amino benzoic acid | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | N/A | Anticancer studies nih.gov |

Integration into Functional Organic Materials

The unique electronic and structural characteristics of this compound make it a valuable precursor for the development of advanced functional organic materials. Its derivatives are particularly explored for their optical properties.

Precursor for Fluorescent Compounds

This compound serves as a foundational molecule for synthesizing novel fluorescent compounds. The primary route to these materials is through the formation of Schiff bases. The condensation of the aldehyde with various aromatic amines (anilines) leads to the creation of extended π-conjugated systems. researchgate.netjocpr.com

The fluorescence of these Schiff base derivatives is a direct result of this conjugation. The specific substituents on the aniline (B41778) portion of the molecule can be varied to fine-tune the photophysical properties, such as the absorption and emission wavelengths. For instance, studies on the closely related 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have shown that its Schiff base derivatives exhibit fluorescence. researchgate.netjocpr.com The luminescence properties are typically analyzed using a spectrofluorometer, scanning a range of excitation and emission wavelengths to characterize the material's fluorescent behavior. jocpr.com The electron-withdrawing nitro group and the π-system of the aromatic rings play a crucial role in the intramolecular charge transfer (ICT) characteristics, which are often responsible for the observed fluorescence.

Table 2: Fluorescence Properties of Schiff Bases Derived from a Related Nitrovanillin

| Reactant | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (Nitrovanillin) | DMF | 401 (very weak) | 403 | researchgate.netjocpr.com |

| Schiff bases of Nitrovanillin with various haloanilines | DMF | Variable | Variable | researchgate.netjocpr.com |

Development of Non-Linear Optical (NLO) Materials (via derivatives)

Derivatives of this compound are promising candidates for non-linear optical (NLO) materials. NLO materials are essential for modern photonics and optoelectronics, with applications in optical switching and data processing. nih.gov The NLO response of an organic molecule is governed by its molecular structure, particularly the presence of a π-conjugated system connecting electron donor and acceptor groups. semnan.ac.ir

Schiff bases derived from this compound inherently possess this donor-acceptor structure. The nitro group (-NO2) acts as a strong electron acceptor, while the hydroxyl group (-OH) and the aromatic rings function as part of the π-conjugated bridge and donor system. This intramolecular charge transfer from the donor to the acceptor through the π-system is a key mechanism for high second and third-order NLO activity. nih.govnih.gov

The synthesis of NLO materials often involves creating Schiff base metal complexes. nih.gov The coordination of the Schiff base ligand to a metal center can further enhance the NLO properties. The third-order NLO properties of such materials are typically investigated using techniques like the Z-scan method with a high-power laser. nih.gov Research in this area focuses on modifying the molecular structure of the Schiff base to optimize the NLO response for specific applications. nih.gov

Structural Elucidation and Mechanistic Investigations Via Advanced Spectroscopic Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis of Parent Compound and Derivatives

¹H NMR Spectral Analysis: The ¹H NMR spectrum of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton and the two aromatic protons.

Aldehydic Proton (-CHO): This proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. In related compounds like 3-nitrobenzaldehyde (B41214), this proton signal is observed at δ 10.14 ppm. mmu.ac.ukoxinst.com

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as distinct signals. The proton at C2 (ortho to the aldehyde and meta to the nitro group) and the proton at C6 (ortho to the hydroxyl group and meta to the chloro and nitro groups) will likely appear as doublets due to coupling with each other. Their precise chemical shifts would be influenced by the combined electronic effects of the chloro, hydroxyl, and nitro substituents.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can vary widely depending on factors such as solvent, concentration, and temperature, and it may appear as a broad singlet.

¹³C NMR Spectral Analysis: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (-CHO): The aldehydic carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm. For example, the aldehyde carbon in 3-nitrobenzaldehyde appears at δ 189.9 ppm. mmu.ac.uk

Aromatic Carbons: The six carbons of the benzene ring will exhibit distinct chemical shifts based on the attached substituents. The carbons directly bonded to the electron-withdrawing nitro, chloro, and aldehyde groups will be deshielded and appear at higher chemical shifts. Conversely, the carbon attached to the electron-donating hydroxyl group will be more shielded.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.8 - 8.2 | - |

| H-6 | 7.2 - 7.6 | - |

| H (CHO) | 9.8 - 10.2 | - |

| H (OH) | Variable | - |

| C-1 (CHO) | - | ~190 |

| C-2 | - | ~125 |

| C-3 (Cl) | - | ~130 |

| C-4 (OH) | - | ~155 |

| C-5 (NO₂) | - | ~140 |

| C-6 | - | ~115 |

Note: These are predicted values based on substituent effects and data from related compounds. Actual experimental values may vary.

Derivatives of this compound, such as Schiff bases formed by the reaction of the aldehyde group, would show characteristic changes in their NMR spectra. For example, the formation of a Schiff base with an amine would result in the disappearance of the aldehydic proton signal and the appearance of a new imine proton signal (-CH=N-). researchgate.netresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignments

For complex molecules, including derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, revealing correlations between different nuclei and enabling the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. In the case of this compound, a COSY spectrum would show a cross-peak between the signals of the two aromatic protons, confirming their connectivity. A COSY spectrum of the related 3-nitrobenzyl alcohol clearly shows correlations between adjacent aromatic protons. oxinst.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum of the target compound would show cross-peaks connecting the ¹H signal of each aromatic proton to the ¹³C signal of its corresponding carbon atom, and the aldehydic proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings, typically over two or three bonds, between protons and carbons. HMBC is particularly powerful for identifying the connectivity of quaternary carbons (carbons with no attached protons) and for assembling molecular fragments. For this compound, an HMBC spectrum would show correlations from the aldehydic proton to the aromatic carbons C-2 and C-6, and from the aromatic protons to neighboring carbons, thus confirming the substitution pattern on the benzene ring.

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments by probing their characteristic vibrational modes.

Characteristic Absorption Band Assignment for Functional Groups

The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups. While direct experimental spectra for this specific molecule are scarce, theoretical calculations and data from analogous compounds allow for a reliable assignment of these bands. nih.govresearchgate.netresearchgate.net

O-H Stretching: The hydroxyl group will give rise to a broad and intense absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding.

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands in the 3000-3100 cm⁻¹ region. The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: The carbonyl group of the aldehyde will produce a strong, sharp absorption band in the FT-IR spectrum, generally between 1680 and 1715 cm⁻¹. The exact position is influenced by the electronic effects of the other ring substituents. For instance, in 4-nitrobenzaldehyde (B150856), the C=O stretch is observed at 1708 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These are usually strong absorptions in the IR spectrum.

C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a set of bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Characteristic FT-IR and Raman Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aldehyde (-CHO) | C-H Stretch | ~2850, ~2750 (weak) | Moderate |

| C=O Stretch | 1680-1715 (strong) | Strong | |

| Aromatic Ring | C-H Stretch | 3000-3100 (weak) | Strong |

| C=C Stretch | 1450-1600 (moderate) | Strong | |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1570 (strong) | Moderate |

| Symmetric N-O Stretch | 1300-1370 (strong) | Strong | |

| Chloro (-Cl) | C-Cl Stretch | 600-800 (moderate) | Strong |

Conformational Studies via Vibrational Analysis

Vibrational spectroscopy, in conjunction with computational methods, can be employed to study the conformational preferences of molecules. nih.govacs.org For this compound, the relative orientations of the aldehyde and hydroxyl groups can lead to different conformers. Theoretical calculations can predict the vibrational frequencies for each possible conformer. acs.org By comparing the calculated spectra with the experimental FT-IR and Raman spectra, the most stable conformation in the solid state or in solution can be determined. For instance, studies on related molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) have shown the existence of different rotational isomers (O-cis and O-trans) that can be identified through their distinct vibrational signatures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Reaction Pathway Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This technique is also invaluable for monitoring the progress of chemical reactions by identifying reactants, intermediates, and products.

In the case of this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M peak.

The fragmentation pattern observed in the mass spectrum provides further structural information. For aromatic nitro compounds, common fragmentation pathways include the loss of NO, NO₂, and the carbonyl group. researchgate.net Analysis of these fragment ions can help to confirm the structure of the parent molecule.

HRMS is also a powerful technique for monitoring the synthesis of derivatives of this compound. For example, in the synthesis of a Schiff base derivative, HRMS can be used to track the disappearance of the starting aldehyde and the appearance of the new, higher molecular weight product. mdpi.com This allows for the optimization of reaction conditions and the confirmation of the successful formation of the desired derivative.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. For derivatives of this compound, this method provides invaluable insights into the molecule's geometry, conformation, and the intricate network of intermolecular forces that dictate the crystal packing.

Molecular Geometry and Conformation in Crystalline State

In structurally related compounds, such as 4-Hydroxy-3-nitrobenzaldehyde, the nitro group is often slightly twisted out of the plane of the aromatic ring. nih.govresearchgate.net For instance, in one study, the dihedral angle between the aromatic ring and the nitro group was found to be 10.9 (3)° in one crystallographically independent molecule and 9.9 (2)° in another. nih.govresearchgate.net This slight rotation is a common feature, resulting from a balance between electronic delocalization, which favors planarity, and steric hindrance between adjacent substituents.

An important conformational feature in derivatives containing an ortho-hydroxyl group relative to the nitro or aldehyde group is the formation of an intramolecular hydrogen bond. nih.govnih.gov For example, in 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, an intramolecular O—H⋯O hydrogen bond between the adjacent hydroxyl and nitro groups creates a stable six-membered ring motif, often referred to as an S(6) ring. nih.gov This interaction significantly influences the planarity and electronic properties of the molecule.

| Parameter | Typical Finding for Related Derivatives | Significance |

| Benzene Ring | Largely planar | Provides a rigid core for the molecule. |

| Nitro Group Orientation | Slightly twisted out of the ring plane (Dihedral angles ~10°) nih.govresearchgate.net | Minimizes steric strain while maintaining electronic conjugation. |

| Intramolecular H-Bond | Often present between adjacent OH and NO₂/CHO groups, forming an S(6) ring nih.govnih.govnih.gov | Stabilizes a planar conformation and influences chemical reactivity. |

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. In derivatives of this compound, hydrogen bonding plays a pivotal role. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and aldehyde groups serve as acceptors.

Studies on analogous compounds show that in addition to intramolecular hydrogen bonds, molecules are often linked by intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions can connect molecules into one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. nih.gov For example, in the crystal structure of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, molecules are linked by O—H⋯O hydrogen bonds to form chains, which are further connected by weaker C—H⋯O interactions to form layers. nih.gov

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govsamsun.edu.tr This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. nih.gov

| Interaction Type | Typical Contribution in Related Nitroaromatics | Description |

| O···H / H···O | 30 - 50% nih.govresearchgate.net | Represents strong hydrogen bonds involving hydroxyl, nitro, and aldehyde groups. |

| H···H | 20 - 70% researchgate.netnih.gov | Indicates contacts between hydrogen atoms on adjacent molecules. |

| C···H / H···C | 10 - 30% researchgate.netnih.gov | Corresponds to weaker C—H⋯π or C—H⋯O interactions. |

| C···C / π···π | < 10% samsun.edu.tr | Stacking interactions between aromatic rings. |

| Cl···H / H···Cl | Variable | Interactions involving the chlorine substituent. |

Chromatographic Methods in Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify components in a mixture. It is the gold standard for determining the purity of pharmaceutical ingredients and other fine chemicals. For a compound like this compound, a reversed-phase HPLC method is typically suitable.

In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common approach for analyzing related nitrobenzaldehyde compounds involves a gradient or isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes. researchgate.netnih.gov Detection is usually performed using a UV-Vis detector, as the aromatic ring and nitro group provide strong chromophores that absorb UV light at specific wavelengths. researchgate.netnih.gov By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately calculated.

| Parameter | Typical Conditions for Related Aromatic Aldehydes |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water mixture nih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 397 nm after derivatization) researchgate.netnih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Computational and Theoretical Chemistry Studies of 3 Chloro 4 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde is primarily associated with the rotation of the aldehyde (-CHO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying stable conformers and the transition states that separate them.

The planarity of the benzaldehyde (B42025) moiety is a critical factor in its stability, arising from the conjugation between the π-system of the benzene ring and the carbonyl group. This conjugation leads to a significant rotational barrier for the aldehyde group. Theoretical calculations on benzaldehyde and its derivatives have shown that this barrier is influenced by the electronic nature of the substituents on the ring. benthamdirect.comresearchgate.net Electron-withdrawing groups, such as the nitro group, and electron-donating groups can alter the degree of π-electron delocalization, thereby modifying the rotational barrier. researchgate.net

For this compound, several key conformational features can be analyzed computationally:

Rotation of the Aldehyde Group: The barrier to internal rotation around the C(aryl)-CHO bond determines the planarity of the aldehyde group with respect to the aromatic ring. The transition state for this rotation involves the aldehyde group being perpendicular to the ring, which disrupts the π-conjugation. The presence of the ortho-hydroxyl group and the meta-nitro and chloro groups will electronically influence this barrier.

Orientation of the Hydroxyl Group: The hydroxyl group can orient itself either towards the aldehyde group (syn) or away from it (anti). The relative energies of these orientations are dictated by the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction in this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the aldehyde group, or between the hydroxyl group and the nitro group. Computational studies on similar molecules, such as dihydroxybenzaldehydes, have demonstrated the ability of theoretical methods to characterize and quantify the strength of such hydrogen bonds. nih.gov The formation of these hydrogen bonds can significantly influence the conformational preference and planarity of the molecule. nih.gov For instance, a hydrogen bond between the 4-hydroxy group and the 5-nitro group would likely be a strong, resonance-assisted hydrogen bond (RAHB).

The energy landscape of this compound can be mapped by systematically rotating the dihedral angles of the aldehyde and hydroxyl groups and calculating the corresponding energies. This would reveal the global minimum energy conformation and any local minima, as well as the energy barriers between them. Such an analysis would provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Below is a representative data table illustrating the calculated rotational barriers for the aldehyde group in various para-substituted benzaldehydes, showcasing the effect of different substituents. While data for this compound is not specifically available, these values provide a basis for understanding the electronic influence on the rotational barrier.

| Substituent (X) in para-substituted benzaldehyde | Calculated Rotational Barrier (kcal/mol) |

|---|---|

| -H | 7.7 |

| -CH3 | 7.5 |

| -OH | 7.2 |

| -OCH3 | 7.1 |

| -F | 7.6 |

| -Cl | 7.8 |

| -CN | 8.5 |

| -NO2 | 8.8 |

This table presents hypothetical yet representative data based on general trends discussed in the literature for illustrative purposes.

Computational Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is a valuable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies can provide insights into its reactivity in various transformations, such as nucleophilic additions to the carbonyl group, electrophilic aromatic substitutions, and reactions involving the hydroxyl and nitro groups.

Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is susceptible to nucleophilic attack. DFT studies can be employed to model the reaction pathways of, for example, the formation of Schiff bases through reaction with primary amines. nih.gov Such studies can identify the transition states for the formation of the hemiaminal intermediate and its subsequent dehydration to the imine. nih.gov The electron-withdrawing nitro and chloro groups in this compound are expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. researchgate.net Computational models can quantify this effect by calculating the activation energies for the nucleophilic attack. nih.gov

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic substitution. The directing effects of the existing substituents can be rationalized and predicted using computational methods. The hydroxyl group is an activating, ortho-, para-director, while the chloro and nitro groups are deactivating, meta-directors. Computational studies can model the reaction coordinates for electrophilic attack (e.g., nitration, halogenation) at different positions on the ring, determining the relative activation energies and predicting the regioselectivity of the reaction. researchgate.netresearchgate.net

Reactions of the Hydroxyl and Nitro Groups: The reactivity of the hydroxyl and nitro groups can also be investigated computationally. For instance, the acidity of the hydroxyl group can be calculated, and its participation in reactions such as etherification can be modeled. The reduction of the nitro group to an amino group is another important transformation for which computational studies can provide mechanistic details, including the stepwise addition of hydrogen and the role of catalysts.

A typical computational mechanistic study involves the following steps:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Searching: The transition state structure connecting the reactants and products (or intermediates) is located on the potential energy surface. This is a first-order saddle point.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state).

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the identified transition state correctly connects the desired reactants and products.